

CAS number 15187-71-0 chemical information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,3-Trichlorobutane*

Cat. No.: *B102336*

[Get Quote](#)

An In-depth Technical Guide to 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4)

Introduction

1-(4-Chlorobenzhydryl)piperazine, with CAS number 303-26-4, is a critical chemical intermediate in the pharmaceutical industry.^[1] Its unique molecular structure, featuring a chlorobenzhydryl group attached to a piperazine ring, makes it a versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs).^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development. This compound is notably used in the synthesis of antihistamines, anticancer agents, and voltage-gated sodium channel 1.7 (Nav1.7) inhibitors.^[3] It is also recognized as an inactive metabolite of meclizine and chlorcyclizine, and an impurity in commercial preparations of hydroxyzine and cetirizine.^{[3][4]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(4-Chlorobenzhydryl)piperazine is presented in the table below.

Property	Value	Reference
CAS Number	303-26-4	[3]
Molecular Formula	C17H19ClN2	[3]
Molecular Weight	286.8 g/mol	[3]
Appearance	White to light beige crystalline powder	[5]
Melting Point	65-70 °C	[5]
Boiling Point	178-180 °C at 0.5 mmHg	[5]
Solubility	Soluble in Methanol, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml). Slightly soluble in water.	[3][5][6]
Purity	≥98%	[3]
λ _{max}	231 nm	[3]
SMILES	<chem>C1=CC=C(C(N2CCNCC2)C3=CC=CC=C3)C=C1</chem>	[3]
InChI Key	UZKBSZSTDQSMDR-UHFFFAOYSA-N	[3]

Synthesis Protocols

Several synthetic routes for 1-(4-Chlorobenzhydryl)piperazine have been reported. Below are detailed experimental protocols for two common methods.

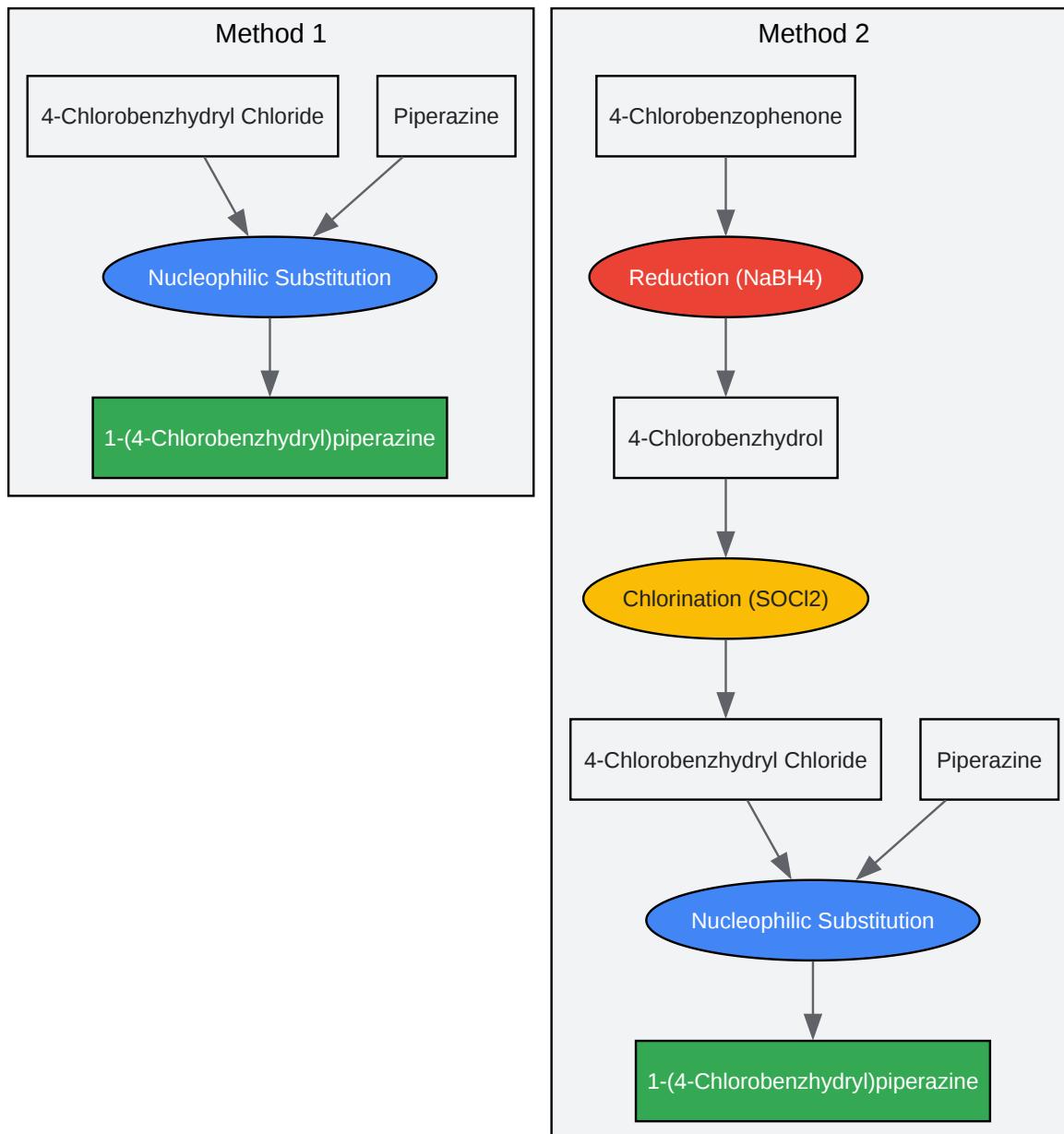
Method 1: Reaction of Piperazine with 4-Chlorobenzhydryl Chloride

This method involves the direct reaction of piperazine with a chlorobenzhydryl halide.[1]

Experimental Protocol:

- A mixture of 1-chloro-4-(chlorophenyl-methyl)-benzene (17.4 mmol), anhydrous piperazine (69.6 mmol), anhydrous K₂CO₃ (17.4 mmol), and KI (17.4 mmol) in butanone (20 ml) is refluxed under a nitrogen atmosphere for 18 hours.[7]
- The reaction mixture is then cooled and filtered.[7]
- The solvent is removed in vacuo.[7]
- The resulting residue is dissolved in CH₂Cl₂ (100 ml) and washed with water (30 ml).[7]
- After drying and removal of the solvent, the crude product is purified by chromatography (CH₂Cl₂:CH₃OH:NH₄OH 90:10:0.5) to yield the desired product.[7]

Method 2: Reductive Amination of 4-Chlorobenzophenone


This pathway involves the reduction of a benzophenone precursor followed by reaction with piperazine.[8]

Experimental Protocol:

- 4-Chlorobenzophenone (50 mmol) is dissolved in a mixture of methanol (100 mL) and THF (150 mL) and cooled to 0 °C.[8]
- NaBH₄ (50 mmol) is added to the solution at 0 °C.[8]
- The reaction mixture is stirred for an additional 10 minutes at 0 °C and then for 2 hours at room temperature.[8]
- The mixture is diluted with water (200 mL), and the product is extracted with diethyl ether (400 mL).[8]
- The organic phase is washed sequentially with 1 N HCl, saturated NaHCO₃, and water.[8]
- The resulting benzhydrol is treated with thionyl chloride to give 4-chlorobenzhydrol chloride. [8]

- This intermediate is then reacted with piperazine and anhydrous potassium carbonate in dimethylformamide at 80 °C to yield 1-(4-chlorobenzhydryl)piperazine.[8]

General Synthesis Workflow

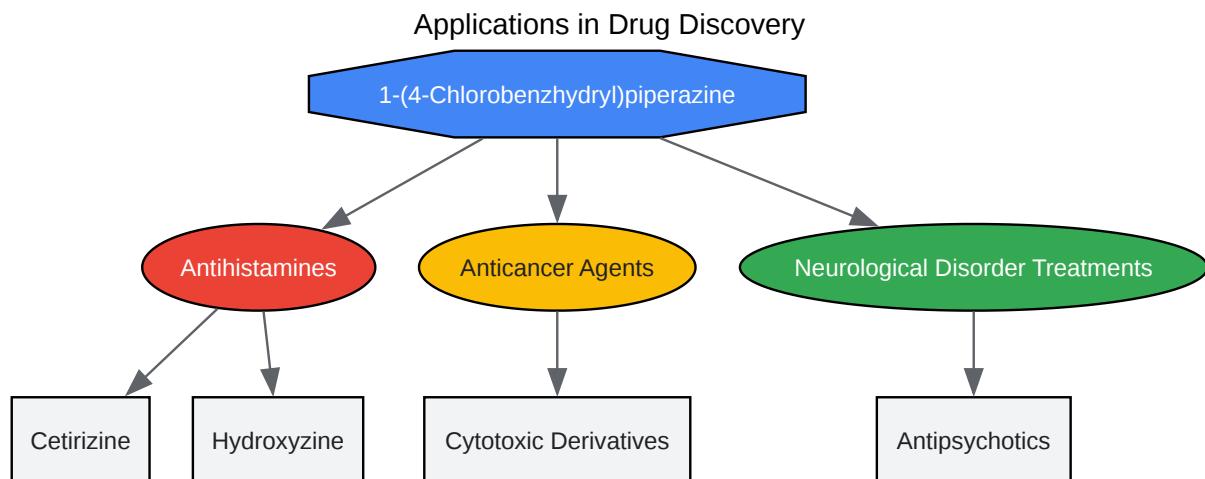
[Click to download full resolution via product page](#)

A diagram illustrating two primary synthesis routes for 1-(4-Chlorobenzhydryl)piperazine.

Applications in Drug Development

1-(4-Chlorobenzhydryl)piperazine is a cornerstone intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological conditions.[1][2]

Antihistamines


It is a key precursor in the synthesis of widely used antihistamines such as Cetirizine and Hydroxyzine.[1] Its structural framework is integral to the pharmacological activity of these drugs.

Anticancer Agents

The piperazine moiety is a significant pharmacophore in many biologically active compounds, including anticancer agents.[8] Derivatives of 1-(4-chlorobenzhydryl)piperazine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including those of the liver, breast, colon, gastric, and endometrium.[8] These derivatives have demonstrated significant cell growth inhibitory activity.[8]

Neurological Disorders

The ability of piperazine derivatives to interact with neurotransmitter systems makes them valuable for developing treatments for neurological disorders.[2] This compound has been utilized in the design of novel antipsychotic medications.[2]

[Click to download full resolution via product page](#)

Key therapeutic areas where 1-(4-Chlorobenzhydryl)piperazine serves as a crucial intermediate.

Safety and Handling Toxicological Information

- Acute Toxicity: No data available. Dermal LD50 in rats is > 2,000 mg/kg.[9]
- Skin Corrosion/Irritation: Causes moderate skin irritation in rabbits.[9]
- Serious Eye Damage/Irritation: Causes irreversible eye effects in rabbits.[9]
- Germ Cell Mutagenicity: Negative in the Ames test.[9]
- Reproductive Toxicity: Suspected of damaging fertility and the unborn child.[9]

Safety Precautions

- Wear protective gloves, clothing, eye, and face protection.[9]
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
- Wash hands and skin thoroughly after handling.[9]
- In case of inhalation, remove to fresh air.[9]
- In case of eye contact, rinse cautiously with water for several minutes.[9]
- Store in a locked-up, well-ventilated place.[9][10]

Conclusion

1-(4-Chlorobenzhydryl)piperazine is a compound of significant interest in pharmaceutical research and manufacturing. Its versatile chemical nature allows for its use as a key intermediate in the synthesis of a wide range of therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the

field of drug development. The continued exploration of its derivatives holds promise for the discovery of new and effective treatments for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]
- 7. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [CAS number 15187-71-0 chemical information]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102336#cas-number-15187-71-0-chemical-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com